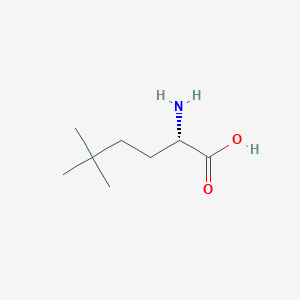

5,5-Dimethyl-L-norleucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-L-norleucine typically involves the alkylation of L-norleucine with suitable alkylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride to introduce the dimethyl groups at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or biocatalytic methods. These methods ensure higher yields and purity, making the compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Dimethyl-L-norleucine undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-L-norleucine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein engineering and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-L-norleucine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active sites of enzymes. This inhibition can affect various metabolic pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Norleucine: An isomer of leucine with a similar structure but without the dimethyl groups.

Leucine: A branched-chain amino acid with a different side chain structure.

Isoleucine: Another branched-chain amino acid with a different arrangement of carbon atoms.

Uniqueness: 5,5-Dimethyl-L-norleucine is unique due to the presence of the two methyl groups on the fifth carbon, which imparts distinct chemical and physical properties. This structural modification can enhance its stability, reactivity, and interaction with biological molecules compared to its analogs .

Biologische Aktivität

5,5-Dimethyl-L-norleucine is a non-proteinogenic amino acid that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its branched-chain structure, which distinguishes it from other amino acids and influences its interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in peptide synthesis, and implications for therapeutic use.

Structural Characteristics

This compound has the following structural formula:

- Molecular Formula : C7H15N1O2

- Molecular Weight : 145.20 g/mol

The unique branching at the fifth carbon allows for specific interactions with enzymes and receptors, enhancing its utility in biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : This compound can bind to active sites of enzymes, altering their activity and influencing metabolic processes. It may act as either an inhibitor or an activator depending on the context of its interaction.

- Modulation of Signaling Pathways : this compound can modulate various signaling pathways by interacting with receptors involved in cellular communication. This modulation can affect processes such as cell growth and apoptosis.

Peptide Synthesis

The incorporation of this compound into peptide sequences has been shown to enhance the stability and bioactivity of the resulting peptides. The Fmoc-protected derivative (N-Fmoc-5,5-dimethyl-L-norleucine) is commonly used in solid-phase peptide synthesis. Peptides containing this amino acid have demonstrated improved binding affinities and biological activities compared to their natural counterparts.

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties through its role in metabolic pathways associated with cancer. For instance, it has been studied alongside compounds like lonidamine and 6-diazo-5-oxo-L-norleucine (DON), which are known to inhibit glycolysis and glutaminolysis—two metabolic pathways often upregulated in cancer cells .

Case Study 1: Antitumor Effects

In a study examining the effects of DON on cancer metabolism, it was found that compounds structurally related to this compound could inhibit tumor growth by targeting metabolic pathways critical for cancer cell survival. The combination of DON with other metabolic inhibitors showed synergistic effects in preclinical models .

Case Study 2: Peptide Stability

A comparative study on peptides synthesized with and without this compound highlighted its role in enhancing peptide stability under physiological conditions. The modified peptides exhibited increased resistance to enzymatic degradation, suggesting a potential advantage for therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Norleucine | 2-aminohexanoic acid | Lacks methyl branching; used in probing methionine roles. |

| Leucine | 2-amino-4-methylpentanoic acid | Contains a single methyl group; essential amino acid. |

| Valine | 2-amino-3-methylbutanoic acid | Has one methyl group; branched-chain amino acid. |

| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine antagonist | Inhibits glutamine-utilizing reactions critical for nucleic acid synthesis. |

The branching pattern of this compound allows it to participate in specific interactions that are not possible for simpler amino acids like norleucine or leucine.

Eigenschaften

IUPAC Name |

(2S)-2-amino-5,5-dimethylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQBHFUPSBOCOE-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.